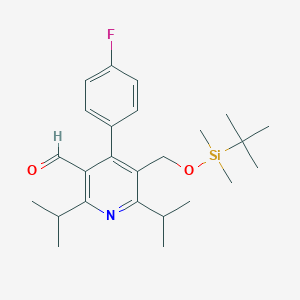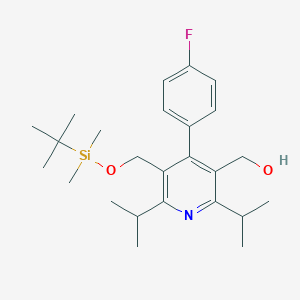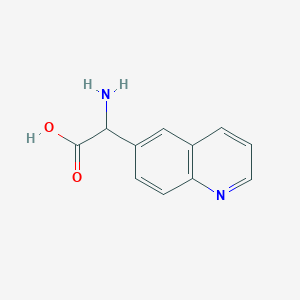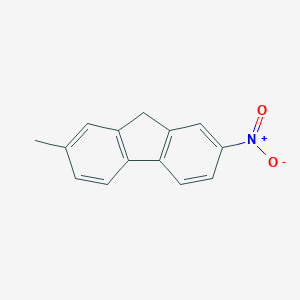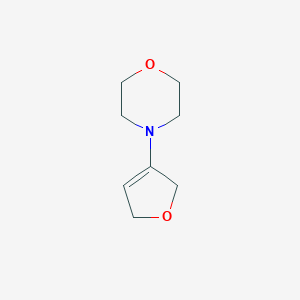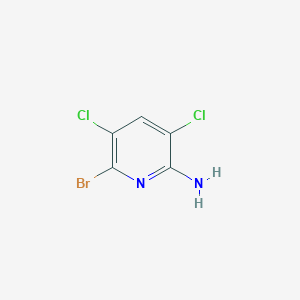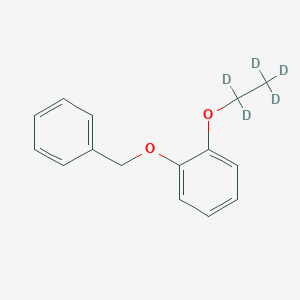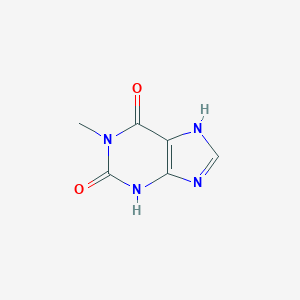
1-甲基黄嘌呤
描述
1-Methylxanthine is a methylxanthine that naturally occurs in several plants. It is related to theobromine in chocolate and the purine guanine . It is a unique class of drug derived from the purine base xanthine, produced naturally by both plants and animals . It is a non-specific inhibitor of cAMP and cGMP phosphodiesterases .
Synthesis Analysis
An SPE method, using RP18 phases, has been developed for the simultaneous extraction of caffeine, theobromine, theophylline, paraxanthine, 1-methylxanthine, and other related compounds from urine . A new biosynthetic process has been described for producing 1-methylxanthine from theophylline using engineered E. coli whole-cell biocatalysts .Molecular Structure Analysis
The structure of 1-methylxanthine is based on the xanthine skeleton, which is a fused heterobicyclic system consisting of pyrimidinedione and imidazole rings . The presence of a methyl group at the three position of theophylline confers its bronchodilatory properties .Chemical Reactions Analysis
Methylxanthines, including 1-methylxanthine, have been shown to inhibit the enzyme phosphodiesterase, antagonize adenosine receptors, and affect histone deacetylase activity . Xanthine oxidase can catalyze xanthine to uric acid, causing hyperuricemia in humans .Physical And Chemical Properties Analysis
1-Methylxanthine is a light yellow powder . Its melting point is greater than 300°C . The electric dipole moments of methylxanthines, including 1-methylxanthine, confirm their polarity .科学研究应用
癌症治疗增强:1-甲基黄嘌呤,一种咖啡因代谢产物,已被发现显著增强体内肿瘤生长受辐射抑制的效果。这表明其潜在用途在于改善癌症放射治疗的有效性 (Jeong et al., 2009)。
肿瘤氧合和灌注:像奎托溴铵和托巴溴铵这样的甲基黄嘌呤衍生物已显示出对肿瘤氧合和灌注的显著改善,这可能有益于肿瘤疗法 (Kelleher, Thews, & Vaupel, 1998)。
新生儿医学:在新生儿医学领域,甲基黄嘌呤疗法已被证明能有效减少早产儿呼吸暂停的频率和对机械通气的需求 (Schmidt, 2005)。
神经退行性疾病:甲基黄嘌呤显示出在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面的潜力,因为其具有神经保护作用和中等副作用 (Janitschke et al., 2021)。
儿科呼吸道疾病:它们在预防、治疗和管理儿科呼吸道疾病方面具有潜力 (Oñatibia-Astibia, Martínez-Pinilla, & Franco, 2016)。
纤维囊性乳腺疾病:研究表明甲基黄嘌呤摄入与良性纤维囊性乳腺疾病的发展之间存在联系 (Minton, Abou-Issa, Reiches, & Roseman, 1981)。
辅助疗法和功能性食品:甲基黄嘌呤也被探索用作辅助疗法药物和功能性食品的开发 (Monteiro, Alves, Oliveira, & Silva, 2016)。
昆虫控制:1-甲基黄嘌呤可能作为一种天然杀虫剂,表明其在害虫控制中的潜在应用 (Nathanson, 1984)。
基因调控:众所周知的甲基黄嘌呤咖啡因在基因调控中发挥着独特作用,影响着涉及氧化应激、脂质稳态和神经功能的途径 (Janitschke et al., 2020)。
支气管扩张症治疗:目前正在研究甲基黄嘌呤在支气管扩张症治疗中的作用 (Steele & Greenstone, 2000)。
食品中的健康益处:像咖啡因和茶碱这样的甲基黄嘌呤,存在于可可和巧克力中,具有促进健康的益处,这有助于它们作为功能性食品的受欢迎程度 (Franco, Oñatibia-Astibia, & Martínez-Pinilla, 2013)。
代谢工程应用:经过改造的大肠杆菌菌株可以将茶碱转化为3-甲基黄嘌呤,展示了一种生产这些化学品的环保方法 (Algharrawi et al., 2015)。
过敏反应治疗:然而,在没有人类数据的情况下,不应推荐甲基黄嘌呤用于治疗过敏反应 (Ernst & Graber, 1999)。
安全和危害
未来方向
Methylxanthines have shown potential in a wide range of conditions, including neurodegenerative and respiratory diseases, diabetes, and cancer . Future research may focus on designing targeted molecules based on the methylxanthine structure to achieve more specific and effective outcomes . There is also interest in testing all the methylxanthine derivatives using in vitro and in vivo assays for developing broad-spectrum therapeutics against different viruses, including SARS-CoV-2 .
属性
IUPAC Name |
1-methyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYJPOZRLFTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210271 | |
| Record name | 1-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS], Solid | |
| Record name | 1-Methylxanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>24.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methylxanthine | |
CAS RN |
6136-37-4 | |
| Record name | 1-Methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE8WCA32U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

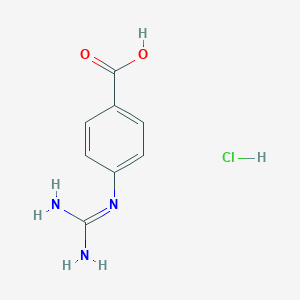
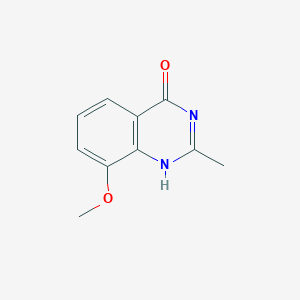
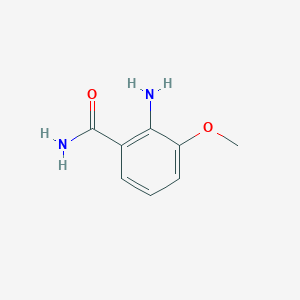
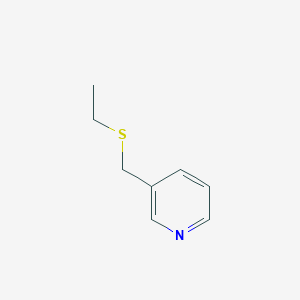
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
